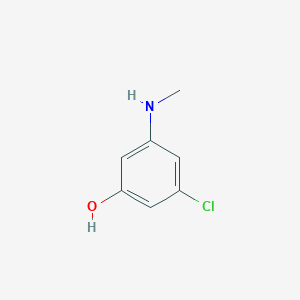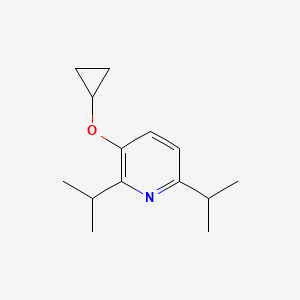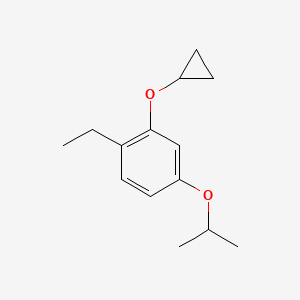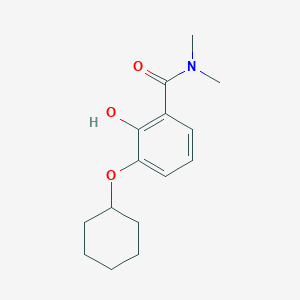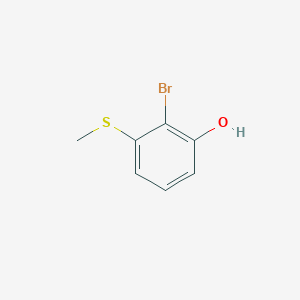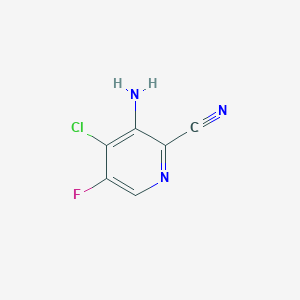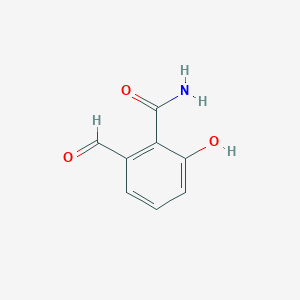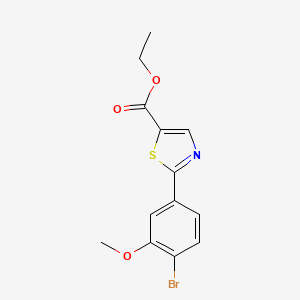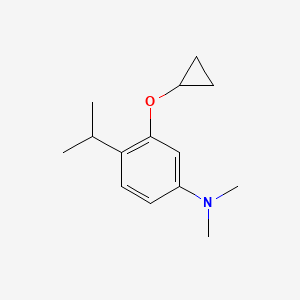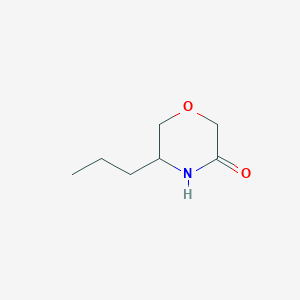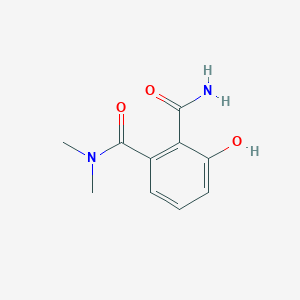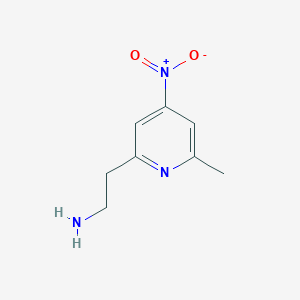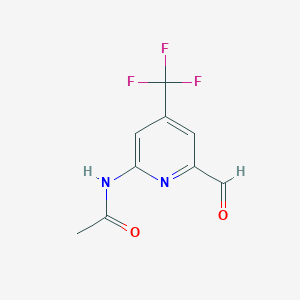![molecular formula C8H10N2O2 B14845272 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxy-6-methylpyridine with formaldehyde and ammonia to introduce the aminomethyl group, followed by oxidation to form the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring instead of a pyridine ring, resulting in different biological activities. The unique combination of functional groups in this compound provides distinct properties and applications compared to these similar compounds.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-acetyl-6-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
IULFGYXLZXLZIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)C=C(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


